molecular formula C13H16O5 B8716687 Methyl 3,4-dimethoxy-5-(3-oxopropyl)benzoate CAS No. 647855-06-9

Methyl 3,4-dimethoxy-5-(3-oxopropyl)benzoate

Cat. No. B8716687
CAS RN: 647855-06-9
M. Wt: 252.26 g/mol
InChI Key: GEYPSXYQOBTLDY-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethoxy-5-(3-oxopropyl)benzoate is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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properties

CAS RN

647855-06-9

Product Name

Methyl 3,4-dimethoxy-5-(3-oxopropyl)benzoate

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 3,4-dimethoxy-5-(3-oxopropyl)benzoate

InChI

InChI=1S/C13H16O5/c1-16-11-8-10(13(15)18-3)7-9(5-4-6-14)12(11)17-2/h6-8H,4-5H2,1-3H3

InChI Key

GEYPSXYQOBTLDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CCC=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of oxallyl chloride (1.34 mL, 15.4 mmol) in CH2Cl2 (30 mL) at −78° C. was added a solution of dimethyl sulfoxide (DMSO) (1.45 mL, 20.5 mmol) in CH2Cl2 (10 mL) via cannula over the course of 1 min. After stirring for 20 min at −78° C. a solution of 3-(3-hydroxypropyl)-4,5-dimethoxybenzoic acid methyl ester (1.30 g, 5.12 mmol) in CH2Cl2 (10 mL) was added via syringe. The reaction was stirred at −78° C. for 45 min then treated with triethylamine (Et3N) (5.7 mL, 10 eq.). After 20 min at −78° C. the reaction was allowed to warm to room temperature. After stirring at room temperature for 30 min, the reaction mixture was diluted with 1:1 EtOAc:hexanes (250 mL), washed with H2O (2×200 mL), brine (200 mL), dried over MgSO4 and then concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using 50% EtOAc in hexanes as an eluent to furnish 3,4-dimethoxy-5-(3-oxopropyl)benzoic acid methyl ester (1.20 g, 93%).
Quantity
1.34 mL
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reactant
Reaction Step One
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1.45 mL
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reactant
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30 mL
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solvent
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10 mL
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solvent
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1.3 g
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reactant
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10 mL
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solvent
Reaction Step Two
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5.7 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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